5-(difluoromethyl)-1-ethyl-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-ethyl-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethyl group, a mercapto group, and a 4-methylphenyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core
Preparation Methods
The synthesis of 5-(difluoromethyl)-1-ethyl-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic routes typically involve the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the difluoromethyl, ethyl, mercapto, and 4-methylphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
5-(difluoromethyl)-1-ethyl-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
5-(difluoromethyl)-1-ethyl-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure and functional groups.
Industry: The compound is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-ethyl-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
5-(difluoromethyl)-1-ethyl-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core
Difluoromethyl-substituted compounds: These compounds contain the difluoromethyl group, which is known for its electron-withdrawing properties and ability to enhance the stability and bioactivity of molecules.
Mercapto-substituted compounds: These compounds contain the mercapto group, which can participate in various chemical reactions and form strong interactions with metal ions and other molecules .
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethyl-7-(4-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3OS/c1-3-22-15-13(16(23)21-17(22)24)11(14(18)19)8-12(20-15)10-6-4-9(2)5-7-10/h4-8,14H,3H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKVLRPQMPIWGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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